2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester
Overview
Description
“2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” can be found in various chemical databases .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” can be found in various chemical databases .Scientific Research Applications
Antipsychotic Potential
Research on related compounds, such as selective group II metabotropic glutamate receptor agonists, has shown antipsychotic-like effects, potentially suggesting a pathway for exploring the use of "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" in similar contexts (Takamori et al., 2003).
Biochemical Inhibition
Compounds with a similar structure have been evaluated as high-affinity inhibitors for enzymes like kynurenine 3-hydroxylase, indicating potential applications in studying and possibly treating conditions related to the kynurenine pathway (Röver et al., 1997).
Anti-Inflammatory Properties
The anti-inflammatory properties of related thiazole compounds have been explored, demonstrating potential for the development of new anti-inflammatory and analgesic agents (DiMartino et al., 1987).
Metabolic Disease Treatment
Enantioselective synthesis of certain compounds related to "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" has shown promise in treating metabolic diseases like obesity and non-alcoholic fatty liver disease by inhibiting adipocyte differentiation and lipid accumulation (Sun et al., 2017).
Neuropharmacology
Compounds structurally related to "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" have been studied for their effects on neural systems, showing potential applications in treating disorders such as compulsive food consumption, which may extend to other eating disorders with a compulsive component (Piccoli et al., 2012).
Diagnostic Imaging
The research also extends into diagnostic imaging, where related compounds have been utilized in positron emission tomography (PET) imaging for identifying infections like Staphylococcus aureus, indicating a potential area of application for "2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester" in diagnostic imaging and infection identification (Li et al., 2020).
Future Directions
The future directions of research on “2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester” could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the development of new borane reagents for SM coupling could be another area of focus .
properties
IUPAC Name |
2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BFNO2S/c1-14(2)15(3,4)20-16(19-14)12-9-21-13(18-12)10-7-5-6-8-11(10)17/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQDMCPGMZREBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501140498 | |
Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)thiazole-4-boronic acid pinacol ester | |
CAS RN |
1402174-42-8 | |
Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402174-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-(2-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501140498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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